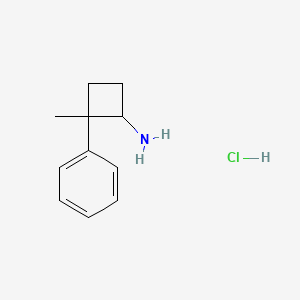
2-Methyl-2-phenylcyclobutan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-phenylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C11H15N·HCl It is a derivative of cyclobutanamine, characterized by the presence of a methyl and a phenyl group attached to the cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-phenylcyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-2-phenylcyclobutanone with ammonia or an amine under reductive amination conditions. This process involves the formation of an imine intermediate, which is subsequently reduced to the amine using a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-2-phenylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides or sulfonamides.
Applications De Recherche Scientifique
2-Methyl-2-phenylcyclobutan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-phenylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system under study .
Comparaison Avec Des Composés Similaires
- 2-Methyl-3-phenylcyclobutan-1-amine hydrochloride
- 1-(2-methylphenyl)cyclobutan-1-amine hydrochloride
Comparison: 2-Methyl-2-phenylcyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from similar compounds .
Propriétés
Formule moléculaire |
C11H16ClN |
|---|---|
Poids moléculaire |
197.70 g/mol |
Nom IUPAC |
2-methyl-2-phenylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-11(8-7-10(11)12)9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H |
Clé InChI |
VIWKYEUATDZKKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC1N)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


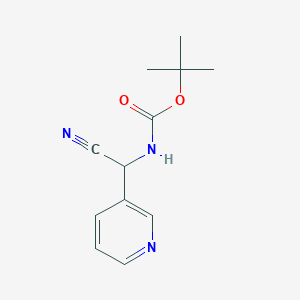
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-acetamidobenzamide](/img/structure/B13500826.png)
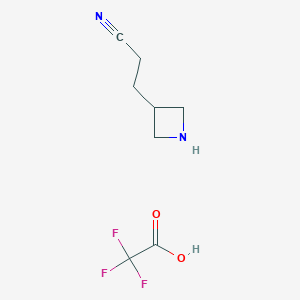
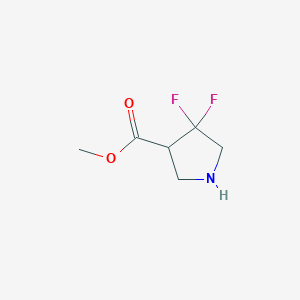

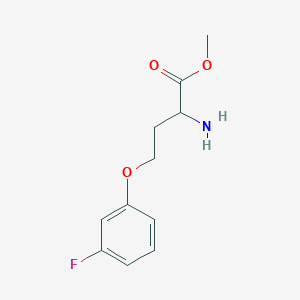
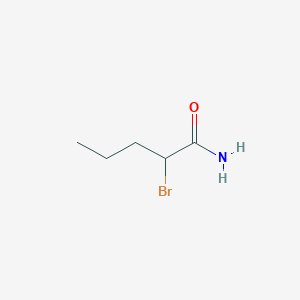
![{6-Methylspiro[3.3]heptan-2-yl}methanol](/img/structure/B13500870.png)
![4-amino-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13500875.png)

![Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13500901.png)
![4-[(3-Chloro-4-fluorophenyl)amino]-2h-chromen-2-one](/img/structure/B13500908.png)

![6-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13500912.png)
